Linoleyl acetate

Postharvest Biocontrol Antifungal Volatiles Citrus Fruit Storage

Linoleyl acetate (9,12-octadecadien-1-yl acetate, C20H36O2, MW 308.5 g/mol) is a long-chain fatty alcohol ester belonging to the fatty acyls class, specifically the fatty alcohol esters subclass. It is an oily liquid at room temperature, derived from the acetylation of linoleic acid (an omega-6 polyunsaturated fatty acid) or sourced from natural oils such as sunflower and safflower oil.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B12322097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleyl acetate
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCOC(=O)C
InChIInChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+
InChIKeyKFXARGMQYWECBV-ZDVGBALWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleyl Acetate (CAS 5999-95-1): Physicochemical Properties and Procurement Specifications for Research Applications


Linoleyl acetate (9,12-octadecadien-1-yl acetate, C20H36O2, MW 308.5 g/mol) is a long-chain fatty alcohol ester belonging to the fatty acyls class, specifically the fatty alcohol esters subclass [1]. It is an oily liquid at room temperature, derived from the acetylation of linoleic acid (an omega-6 polyunsaturated fatty acid) or sourced from natural oils such as sunflower and safflower oil . Key physicochemical identifiers include InChIKey KFXARGMQYWECBV-ZDVGBALWSA-N for the (9E,12E) isomer and KFXARGMQYWECBV-NQLNTKRDSA-N for the (9Z,12Z) isomer, with a calculated XLogP of 7.2 and topological polar surface area of 26.3 Ų [1]. Commercial availability typically includes analytical standards (GC purity >99%) and research-grade material stored under inert atmosphere at -20°C .

Why Linoleyl Acetate Cannot Be Interchanged with Methyl Linoleate, Linoleic Acid, or Oleyl Acetate in Research Protocols


Generic substitution among fatty acid derivatives in research protocols is scientifically unsound due to functional group-dependent differences in volatility, chromatographic retention, and biological recognition. Linoleyl acetate, as a neutral ester, lacks the ionizable carboxyl group of linoleic acid (pKa ~4.8 in micellar systems), which fundamentally alters its solubility profile (moderately soluble ESOL class, LogS ~-5.9) and eliminates pH-dependent ionization [1]. Compared to methyl linoleate (MW 294.5), the longer-chain acetate ester exhibits different volatility characteristics that impact headspace partitioning in volatile bioassay systems. The presence of two cis (Z) double bonds at positions 9 and 12 distinguishes linoleyl acetate from saturated analogs like stearyl acetate and monounsaturated analogs like oleyl acetate (one double bond), conferring distinct chromatographic behavior on polar stationary phases [2]. These physicochemical distinctions preclude simple replacement without revalidation of analytical methods or biological assays.

Quantitative Differentiation Evidence for Linoleyl Acetate: Comparative Data for Procurement Decision Support


Antifungal Volatile Activity: Linoleyl Acetate as an Unreported Inhibitor of Penicillium italicum

In a volatile-mediated antifungal screening of 35 compounds produced by Ceriporia lacerate HG2011, linoleyl acetate was identified as one of only 6 volatiles showing direct inhibitory effects against Penicillium italicum. Notably, unlike 3 of these active volatiles, linoleyl acetate had not been previously reported in the literature as possessing antifungal potential [1]. The study demonstrated that the volatile blend containing linoleyl acetate achieved 72% control efficiency against P. italicum wound infection on citrus fruit and 60% against fruit rot in storage [1].

Postharvest Biocontrol Antifungal Volatiles Citrus Fruit Storage

Chromatographic Resolution: Complete Separation of Linoleyl Acetate from Oleoate and Stearate Analogs within 10 Minutes

Using a nonaqueous reversed-phase electrochromatographic method with a 36 cm Leff column (7 μm Nucleosil 4000 Å C18), complete baseline separation of linoleyl acetate from all-trans-retinyl acetate, palmitate, heptadecanoate, stearate, and oleoate was achieved within 10 minutes [1]. Retention time reproducibility for the method showed within-day variation <0.3% RSD (n=3) and between-day variation <2% RSD (n=6) [1].

Capillary Electrochromatography Retinyl Ester Analysis Method Validation

Lipophilicity and Rotatable Bond Flexibility: Distinct Physicochemical Profile Versus Shorter-Chain Fatty Acid Esters

Linoleyl acetate exhibits physicochemical parameters that differentiate it from shorter-chain fatty acid esters commonly used in flavor and fragrance applications. Key computed properties include XLogP of 7.2 (indicating high lipophilicity), rotatable bond count of 16, topological polar surface area of 26.3 Ų, and ESOL LogS of -5.904 (moderately soluble class) [1]. These values reflect the compound's long C18 hydrocarbon chain with two double bonds.

Drug-likeness Prediction ADME Properties Computational Chemistry

Alkaline Isomerization Behavior: Parallel Product Profile to Linoleic Acid with Residual Unisomerized Fraction

In alkaline isomerization studies with potassium hydroxide-diethylene glycol at elevated temperatures (>120°C), linoleyl acetate (octadeca-9,12-dienyl acetate) undergoes isomerization that produces amounts and product distributions parallel to those obtained from linoleic acid [1]. Notably, approximately 5% of the acetate remains unisomerized even at 234°C, suggesting the presence of geometrical or positional isomers that resist isomerization or isomerize at different rates compared to the 9,12-cis,cis isomer [1].

Gas Chromatography Oil and Fat Analysis Alkaline Isomerization

Validated Research and Industrial Applications for Linoleyl Acetate Based on Quantitative Evidence


Postharvest Biocontrol Agent Development for Citrus Fruit Protection

Linoleyl acetate is suitable for inclusion in volatile-based biocontrol formulations targeting Penicillium spp. contamination in citrus postharvest storage. The compound was identified among 6 volatiles from Ceriporia lacerate HG2011 with direct inhibitory effects on P. italicum, and the volatile blend containing linoleyl acetate achieved 72% control efficiency against wound infections and 60% against storage rot [1]. Its novel antifungal status (unreported in literature prior to this study) distinguishes it from established antifungal fatty acid derivatives and positions it for IP-protected biocontrol product development [1].

Analytical Standard for Fatty Acid Ester Profiling in Complex Biological Matrices

As a chromatographic standard, linoleyl acetate enables the validated quantitative analysis of retinyl esters and related fatty acid esters in tissue extracts. The nonaqueous capillary electrochromatographic method achieving complete separation from palmitate, stearate, and oleoate analogs within 10 minutes (with <0.3% RSD within-day retention time precision) provides a robust platform for nutritional and toxicological studies involving retinoid metabolism [1]. The validated separation from monounsaturated (oleoate) and saturated (stearate) analogs is particularly valuable for distinguishing intake patterns in dietary studies.

Surrogate Substrate for Linoleic Acid in Gas Chromatographic Oil Analysis

Linoleyl acetate can function as a neutral ester surrogate for linoleic acid in GC-based oil and fat characterization protocols. The parallel isomerization behavior between linoleyl acetate and linoleic acid under alkaline conditions, including the consistent ~5% unisomerized fraction at 234°C, validates its use as an analytical proxy that eliminates the chromatographic challenges associated with free carboxylic acid analytes (e.g., peak tailing, derivatization requirements) [1].

Reference Compound for Lipophilicity-Dependent Formulation Studies

With its high computed lipophilicity (XLogP = 7.2) and moderate aqueous solubility (ESOL LogS = -5.904), linoleyl acetate serves as a reference compound for investigating partitioning behavior of long-chain unsaturated fatty esters in lipid-based drug delivery systems and cosmetic emulsions [1]. Its 16 rotatable bonds and two cis double bonds provide conformational flexibility that distinguishes it from saturated analogs in membrane interaction studies, though experimental partition coefficient and permeability data are needed to validate these computational predictions. Storage at -20°C under inert atmosphere is required to maintain stability [2].

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